2-Amino-1-(4-bromophenyl)ethanone hydrobromide
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Overview
Description
2-Amino-1-(4-bromophenyl)ethanone hydrobromide is a chemical compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research . The compound typically appears as a white crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide involves the bromination of 2-Amino-1-phenylethanone followed by the formation of the hydrobromide salt. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromophenyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-Amino-1-(4-bromophenyl)ethanone hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The bromine atom and amino group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanone: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromoacetophenone: Contains a bromine atom but lacks the amino group, leading to distinct chemical properties.
2-Amino-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Amino-1-(4-bromophenyl)ethanone hydrobromide is unique due to the presence of both the amino group and bromine atom, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQYTAJFZFBSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586113 |
Source
|
Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151427-13-3 |
Source
|
Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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